1-Azaspiro[3.5]nonane
Overview
Description
1-Azaspiro[3.5]nonane is a chemical compound with the CAS Number: 13374-55-5 . It has a molecular weight of 125.21 . The IUPAC name for this compound is 1-azaspiro[3.5]nonane . It is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .
Synthesis Analysis
The synthesis of 1-Azaspiro[3.5]nonane involves the use of the Reformatsky reagent, derived from the methyl 1-bromocyclohexanecarboxylate and zinc . This reagent reacts with N′-(arylmethylidene)benzohydrazides to form N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides as a result of intramolecular cyclization of the initial addition products .Molecular Structure Analysis
The InChI code for 1-Azaspiro[3.5]nonane is 1S/C8H15N/c1-2-4-8(5-3-1)6-7-9-8/h9H,1-7H2 . This code provides a standard way to encode the molecular structure using text .Chemical Reactions Analysis
The reactions of 1-Azaspiro[3.5]nonane involve the use of free radical chemistry . The Reformatsky reagent, derived from the methyl 1-bromocyclohexanecarboxylate and zinc, reacts with N′-(arylmethylidene)benzohydrazides, to form N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides as a result of intramolecular cyclization of the initial addition products .Physical And Chemical Properties Analysis
1-Azaspiro[3.5]nonane has a melting point of 147-148 degrees Celsius . It is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .Scientific Research Applications
Synthesis and Structural Applications
- Enantioselective Synthesis : 1-Azaspiro[4.4]nonane-2,6-dione has been synthesized from cyclopentanone and resolved into enantiomers via chiral acetals. These enantiomers have applications in creating bioactive compounds like cephlotaxine (Nagasaka, Sato, & Saeki, 1997).
- Core Structure in Antileukemic Activity : The 1-azaspiro[4.4]nonane ring system is a core skeleton of cephalotaxine, which shows pronounced antileukemic activity. It's part of homoharringtonine, used in treating chronic myelogenous leukemia resistant to other therapies (El Bialy, Braun, & Tietze, 2005).
- Synthetic Receptors and Enzyme Inhibitors : 1-Azaspiro[4,4]nonanones have been utilized as templates for constructing synthetic receptors and as intermediates in the synthesis of enzyme inhibitors (El Bialy, Braun, & Tietze, 2005).
Medicinal and Pharmacological Research
- Anticonvulsant Properties : Various N-phenylamino derivatives of 2-azaspiro[4.4]nonane have shown promising anticonvulsant properties, particularly in the maximal electroshock (MES) model, indicating potential applications in seizure management (Kamiński, Obniska, & Dybała, 2008).
Chemical Synthesis and Applications
- Nitroso-Ene Cyclization : A nitroso-ene cyclization approach has been developed to construct 1-azaspiro[4.4]nonane, which is key in synthesizing cephalotaxus alkaloids. This method offers a practical synthesis route for such compounds (Huang et al., 2015).
- SAR Studies and Anticonvulsant Activity : Structure-activity relationship (SAR) studies on spirosuccinimides, a series of 2-substituted-2-azaspiro[4.4]nonane derivatives, have revealed insights into their anticonvulsant activities, contributing to the development of new anticonvulsant drugs (Tarver, Nicholson, & Scott, 1985).
Applications in Drug Discovery
- Synthesis of Drug Motifs : The asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes, related to the 1-Azaspiro[3.5]nonane structure, is essential in modern drug discovery. These compounds are important motifs in several pharmacologically active compounds (Reddy et al., 2019).
Synthetic Approaches in Natural Product Chemistry
- Natural Product Synthesis : 1-Azaspiro[4.4]nonane structures are found in natural products like histrionacotoxin. Various synthetic approaches to these systems have been investigated to develop a general approach for the synthesis of compounds with such structures (Bryson & Wilson, 1976; 1977).
Safety And Hazards
The safety information for 1-Azaspiro[3.5]nonane includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
1-azaspiro[3.5]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-4-8(5-3-1)6-7-9-8/h9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVCZOLYJIKPPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azaspiro[3.5]nonane | |
CAS RN |
13374-55-5 | |
Record name | 1-azaspiro[3.5]nonane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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